molecular formula C16H10ClFN2O2 B2825883 (2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 313985-77-2

(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No. B2825883
CAS RN: 313985-77-2
M. Wt: 316.72
InChI Key: LLOBIYSZOPFFII-SILNSSARSA-N
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Description

(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide, also known as FLI-06, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide exerts its effects by targeting the Wnt signaling pathway, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival. (2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide specifically targets the interaction between Dishevelled (Dvl) and Axin, which is a key step in the activation of the Wnt signaling pathway. By disrupting this interaction, (2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide inhibits the activation of the Wnt signaling pathway, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the promotion of axon regeneration, and the modulation of the Wnt signaling pathway. (2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is its specificity for the Wnt signaling pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. (2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is also relatively easy to synthesize and has good stability, which makes it suitable for use in lab experiments. However, one limitation of (2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is its relatively low potency compared to other Wnt pathway inhibitors, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on (2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide, including the development of more potent analogs, the investigation of its effects on other cellular pathways, and the exploration of its therapeutic potential in various disease states. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of (2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide and to determine its safety and efficacy in preclinical and clinical settings.

Synthesis Methods

(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide can be synthesized using a multistep process that involves the reaction of 6-chloro-2H-chromene-3-carboxylic acid with 4-fluoroaniline, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting intermediate is then reacted with 2-amino-5-chlorobenzonitrile to yield (2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide.

Scientific Research Applications

(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide has been studied extensively for its potential applications in various fields, including cancer research, neurobiology, and drug discovery. In cancer research, (2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt signaling pathway. In neurobiology, (2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide has been found to enhance the regeneration of axons and promote functional recovery after spinal cord injury. In drug discovery, (2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide has been used as a lead compound for the development of new drugs targeting the Wnt signaling pathway.

properties

IUPAC Name

6-chloro-2-(4-fluorophenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O2/c17-10-1-6-14-9(7-10)8-13(15(19)21)16(22-14)20-12-4-2-11(18)3-5-12/h1-8H,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOBIYSZOPFFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide

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